Bienvenue dans la boutique en ligne BenchChem!

N-Acetyl-L-tyrosine

Parenteral Nutrition Formulation Science Amino Acid Solubility

For B2B buyers seeking a soluble, bioavailable L-tyrosine source for parenteral nutrition, peptide synthesis, or pharmaceutical analysis. This compound provides ~50 g/L aqueous solubility, overcoming the critical precipitation issues of free L-tyrosine in IV admixtures. Its acetyl protecting group makes it a preferred chiral building block in solid-phase peptide synthesis (SPPS), including GLP-1 analog production. For QC labs, certified reference material (CRM) grade is available with multi-traceability to USP/EP primary standards for method validation per ICH Q2(R1). Select based on bio-conversion needs: NALT requires deacetylation, offering a distinct release profile vs. dipeptide alternatives.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 537-55-3
Cat. No. B512095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-tyrosine
CAS537-55-3
Synonymsacetyl-L-tyrosine
N-acetyltyrosine
N-acetyltyrosine, (D)-isomer
N-acetyltyrosine, (DL)-isome
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1
InChIKeyCAHKINHBCWCHCF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility297 mg/mL

N-Acetyl-L-tyrosine (CAS 537-55-3): A Soluble Tyrosine Prodrug for Parenteral and Formulation Applications


N-Acetyl-L-tyrosine (NALT) is an N-acetylated derivative of the amino acid L-tyrosine, where the acetyl group is covalently attached to the alpha-amino nitrogen [1]. It functions primarily as a soluble prodrug of L-tyrosine, designed to overcome the poor aqueous solubility of the parent amino acid, which otherwise limits its use in parenteral nutrition and liquid pharmaceutical formulations . NALT is a small molecule (C11H13NO4, MW 223.23) that is deacetylated in vivo to yield the bioactive L-tyrosine, a precursor for catecholamine neurotransmitter biosynthesis [2].

Why N-Acetyl-L-tyrosine Cannot Be Casually Substituted by L-Tyrosine or Other Analogs


Direct substitution of N-Acetyl-L-tyrosine with unmodified L-tyrosine or other tyrosine prodrugs is not scientifically justified due to fundamental differences in physicochemical properties and in vivo processing. Unmodified L-tyrosine exhibits very low aqueous solubility, rendering it impractical for high-concentration liquid formulations and intravenous administration . While NALT addresses this solubility limitation, its acetyl group must be cleaved by endogenous deacetylases to release active L-tyrosine. Comparative studies demonstrate that this deacetylation step is a rate-limiting factor, resulting in NALT having lower bioavailability and efficacy in raising brain tyrosine levels compared to alternative prodrugs like O-phospho-L-tyrosine or glycyltyrosine [1]. Furthermore, a significant and variable portion of intravenously administered NALT is excreted unchanged in the urine, with the extent of this loss being dependent on the infusion rate, a phenomenon not observed to the same degree with all dipeptide alternatives [2]. Therefore, selection between NALT and its alternatives must be guided by the specific application's requirements for solubility, bioavailability, and metabolic conversion efficiency.

Quantitative Evidence Guide: N-Acetyl-L-tyrosine vs. L-Tyrosine and Alternative Prodrugs


Aqueous Solubility of N-Acetyl-L-tyrosine vs. L-Tyrosine

N-Acetyl-L-tyrosine (NALT) exhibits significantly enhanced water solubility compared to its parent compound, L-tyrosine. This is a primary driver for its use in liquid formulations and parenteral nutrition, where the poor solubility of L-tyrosine is a major limitation . One source indicates NALT is approximately 20 times more soluble in water than L-tyrosine [1], while another provides a specific solubility measurement of 25 mg/mL at 25°C for NALT, which is not achievable with unmodified L-tyrosine under the same conditions [2].

Parenteral Nutrition Formulation Science Amino Acid Solubility

Comparative Brain Bioavailability of N-Acetyl-L-tyrosine vs. Other Tyrosine Prodrugs

In a direct head-to-head study in mice, N-Acetyl-L-tyrosine (NALT) was compared to L-tyrosine and two other prodrugs (O-phospho-L-tyrosine and L-tyrosine methyl ester) for their ability to increase brain tyrosine levels [1]. Following oral administration, the two prodrugs were as powerful as tyrosine. However, N-Acetyl-L-tyrosine was explicitly identified as the least effective prodrug tested in this model [1].

Neuropharmacology Prodrug Bioavailability Tyrosine Kinetics

Comparative Bioavailability and Urinary Excretion in a Parenteral Nutrition Model

The bioavailability of N-Acetyl-L-tyrosine (NALT, referred to as N-AcTyr) was compared to another tyrosine prodrug, glycyltyrosine (GlyTyr), in a neonatal piglet model receiving total parenteral nutrition (TPN) [1]. The study found that piglets on the GlyTyr regimen had significantly higher nitrogen balance and utilization (P < 0.05). In stark contrast, the group receiving NALT exhibited a high urinary excretion of unchanged N-AcTyr, measured at 65% of the administered dose, confirming its low bioavailability in this setting [1].

Parenteral Nutrition Neonatal Metabolism Amino Acid Bioavailability

Urinary Excretion of N-Acetyl-L-tyrosine in Adult Humans During Parenteral Nutrition

In a clinical study of 13 adults receiving continuous parenteral nutrition with a commercial amino acid solution (Aminosyn II 15%), the retention of N-Acetyl-L-tyrosine (NALT) was directly measured [1]. The study found that approximately 35% of the administered NALT was excreted unchanged in the urine, with this value not being significantly affected by the infusion rate, nitrogen balance, or level of renal function [1]. Despite this loss, the retained portion was sufficient to meet the recommended dietary allowance for aromatic amino acids at the prescribed infusion rate [1].

Clinical Nutrition Pharmacokinetics Parenteral Therapy

Effect of Infusion Rate on Urinary Excretion of N-Acetyl-L-tyrosine

The extent of urinary elimination of intravenously administered N-Acetyl-L-tyrosine (NALT) is dependent on the infusion rate. When administered slowly in standard clinical doses, about 35% of the compound is excreted unchanged in the urine . In contrast, when larger doses are infused rapidly, the amount excreted can increase substantially, reaching up to 56% of the administered dose . This rate-dependence highlights a saturable or time-dependent process for its deacetylation or renal handling.

Pharmacokinetics Intravenous Infusion Metabolism

Analytical Purity and Reference Standard Qualification of N-Acetyl-L-tyrosine

Commercially available N-Acetyl-L-tyrosine can be procured as a Certified Reference Material (CRM) with documented analytical specifications. One supplier provides a pharmaceutical secondary standard with traceability to USP and EP primary standards . Analysis by HPLC demonstrates a purity of 99.53% for a specific lot of this material, with NMR confirmation of its structural identity . This level of characterization is essential for its use as a reference standard in the quality control testing of pharmaceutical formulations .

Quality Control Analytical Chemistry Pharmaceutical Standards

Procurement-Driven Application Scenarios for N-Acetyl-L-tyrosine Based on Quantitative Evidence


Parenteral Nutrition Formulation for Patients with Impaired Oral Intake

N-Acetyl-L-tyrosine is a key ingredient in commercial total parenteral nutrition (TPN) solutions like Aminosyn II and Trophamine [1]. Its selection is driven by its superior water solubility, which is approximately 20 times that of L-tyrosine [2], allowing it to be included in high-concentration intravenous amino acid admixtures without precipitation. This directly addresses the critical limitation of using unmodified L-tyrosine in this clinical setting [1]. While studies show that about 35% of an infused dose is excreted unchanged in adults [3], the retained portion is sufficient to meet the recommended dietary allowance for aromatic amino acids at standard infusion rates [3].

Pharmaceutical Quality Control Reference Standard for Analytical Method Validation

Procurement of N-Acetyl-L-tyrosine as a Certified Reference Material (CRM) is essential for pharmaceutical quality control laboratories. The material is qualified for use in the determination of NALT in bulk drug substances and finished pharmaceutical formulations using techniques like HPLC and titrimetry [1]. Its value lies in its defined purity (e.g., 99.53% by HPLC ) and multi-traceability to USP and EP primary standards [1]. This allows laboratories to calibrate instruments and validate methods in compliance with regulatory requirements (e.g., ICH Q2(R1)), ensuring the accurate quantification of NALT in complex matrices such as compound amino acid injections [1].

Synthesis of Peptides and Small Molecule Therapeutics Requiring a Protected Tyrosine Moiety

N-Acetyl-L-tyrosine serves as a valuable chiral building block in biopharmaceutical synthesis, particularly in solid-phase peptide synthesis (SPPS) [4]. The acetyl group acts as a protecting group for the alpha-amino moiety, preventing unwanted side-chain reactions during peptide chain assembly. This feature is leveraged in the synthesis of complex therapeutic peptides, including GLP-1 analogs [4]. The enhanced solubility of NALT (~50 g/L at 25°C [4]) is a distinct advantage in aqueous and mixed-solvent reaction systems compared to L-tyrosine, improving reaction kinetics and facilitating downstream purification. Its use as an intermediate in the synthesis of N-acetyl-L-tyrosine ethyl ester (ATEE) for enzymatic studies is also well-documented [5].

Investigation of Neurotransmitter Precursor Pathways and Prodrug Metabolism

For researchers investigating catecholamine synthesis, N-Acetyl-L-tyrosine offers a unique tool as a soluble prodrug of L-tyrosine. Its specific metabolic pathway requires deacetylation to release the active precursor [6]. This property allows researchers to study the rate-limiting steps of prodrug conversion and compare its pharmacokinetic profile to other tyrosine sources. Crucially, its documented lower efficacy in elevating brain tyrosine levels compared to O-phospho-L-tyrosine in a murine model [6] makes it a specific, and not a generic, tool for experiments designed to probe the relationship between peripheral tyrosine availability and central neurotransmitter synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-L-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.